Cas no 2172067-17-1 (9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate)

9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate structure
2172067-17-1 structure
Product name:9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate
CAS No:2172067-17-1
MF:C28H25N3O2
MW:435.517006635666
CID:6149724
PubChem ID:165747450

9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate
    • 2172067-17-1
    • EN300-1609894
    • 9H-fluoren-9-ylmethyl N-[8-(cyclopropylamino)-6-methylisoquinolin-5-yl]carbamate
    • Inchi: 1S/C28H25N3O2/c1-17-14-26(30-18-10-11-18)24-15-29-13-12-23(24)27(17)31-28(32)33-16-25-21-8-4-2-6-19(21)20-7-3-5-9-22(20)25/h2-9,12-15,18,25,30H,10-11,16H2,1H3,(H,31,32)
    • InChI Key: YGSDOZQBPXCSEG-UHFFFAOYSA-N
    • SMILES: O(C(NC1C(C)=CC(=C2C=NC=CC2=1)NC1CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 435.19467705g/mol
  • Monoisotopic Mass: 435.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 675
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.2Ų
  • XLogP3: 5.7

9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1609894-5.0g
9H-fluoren-9-ylmethyl N-[8-(cyclopropylamino)-6-methylisoquinolin-5-yl]carbamate
2172067-17-1
5g
$3728.0 2023-06-04
Enamine
EN300-1609894-0.05g
9H-fluoren-9-ylmethyl N-[8-(cyclopropylamino)-6-methylisoquinolin-5-yl]carbamate
2172067-17-1
0.05g
$1080.0 2023-06-04
Enamine
EN300-1609894-1000mg
9H-fluoren-9-ylmethyl N-[8-(cyclopropylamino)-6-methylisoquinolin-5-yl]carbamate
2172067-17-1
1000mg
$1286.0 2023-09-23
Enamine
EN300-1609894-10000mg
9H-fluoren-9-ylmethyl N-[8-(cyclopropylamino)-6-methylisoquinolin-5-yl]carbamate
2172067-17-1
10000mg
$5528.0 2023-09-23
Enamine
EN300-1609894-2.5g
9H-fluoren-9-ylmethyl N-[8-(cyclopropylamino)-6-methylisoquinolin-5-yl]carbamate
2172067-17-1
2.5g
$2520.0 2023-06-04
Enamine
EN300-1609894-0.5g
9H-fluoren-9-ylmethyl N-[8-(cyclopropylamino)-6-methylisoquinolin-5-yl]carbamate
2172067-17-1
0.5g
$1234.0 2023-06-04
Enamine
EN300-1609894-1.0g
9H-fluoren-9-ylmethyl N-[8-(cyclopropylamino)-6-methylisoquinolin-5-yl]carbamate
2172067-17-1
1g
$1286.0 2023-06-04
Enamine
EN300-1609894-0.25g
9H-fluoren-9-ylmethyl N-[8-(cyclopropylamino)-6-methylisoquinolin-5-yl]carbamate
2172067-17-1
0.25g
$1183.0 2023-06-04
Enamine
EN300-1609894-0.1g
9H-fluoren-9-ylmethyl N-[8-(cyclopropylamino)-6-methylisoquinolin-5-yl]carbamate
2172067-17-1
0.1g
$1131.0 2023-06-04
Enamine
EN300-1609894-10.0g
9H-fluoren-9-ylmethyl N-[8-(cyclopropylamino)-6-methylisoquinolin-5-yl]carbamate
2172067-17-1
10g
$5528.0 2023-06-04

Additional information on 9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate

Professional Introduction to 9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate (CAS No. 2172067-17-1)

9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate, a compound with the CAS number 2172067-17-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this molecule, particularly the combination of a fluorenylmethyl moiety and an isoquinoline core, make it an intriguing candidate for further investigation.

The chemical structure of 9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate is characterized by a rigid aromatic system that includes both fluorene and isoquinoline rings. The presence of the fluorenylmethyl group at the 9-position of the fluorene ring contributes to the overall stability and lipophilicity of the molecule, while the isoquinoline ring system provides a scaffold for further functionalization. The N-8-(cyclopropylamino) and 6-methyl substituents introduce specific electronic and steric properties that can influence the compound's biological activity.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. Isoquinoline derivatives, in particular, have been extensively studied for their potential as bioactive molecules. The incorporation of an isoquinoline moiety into 9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate not only enhances its structural complexity but also opens up possibilities for diverse biological interactions. This compound has been explored in various pharmacological assays, demonstrating promising activity against several targets relevant to human health.

The synthesis of 9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate involves multiple steps, each requiring precise control to ensure high yield and purity. The initial step typically involves the formation of a carbamate linkage between the fluorenylmethyl group and the isoquinoline core. This step is critical as it defines the core structure of the molecule. Subsequent modifications, such as the introduction of the cyclopropylamino group and the methyl substituent at the 6-position, further refine the chemical profile of the compound.

In terms of biological activity, 9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate has shown intriguing results in preclinical studies. Its ability to interact with specific biological targets suggests that it may have therapeutic potential in areas such as oncology and neurology. The compound's unique structural features allow it to bind effectively to these targets, modulating their activity in a way that could lead to novel treatments for various diseases.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how 9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable drug candidate. Preliminary studies have indicated that this compound exhibits favorable pharmacokinetic profiles, suggesting that it could be well-tolerated and effective when administered orally or via other routes.

The role of computational chemistry in studying compounds like 9H-fluoren-9-ylmethyl N-8-(cyclopropylamino)-6-methylisoquinolin-5-ylcarbamate cannot be overstated. Advanced computational methods allow researchers to predict and analyze molecular interactions with high precision. These tools are particularly valuable in virtual screening efforts, where large libraries of compounds can be rapidly evaluated for their potential biological activity. By leveraging computational chemistry, scientists can identify promising candidates for further experimental validation.

The future direction of research on 9H-fluoren-9-ylylmethyl N-N-(cyclopropyldiaminomethylene)-N'-methylisoquinolin-N'-oxylethanone, as well as related derivatives, will likely focus on optimizing its pharmacological properties and exploring new therapeutic applications. The combination of synthetic chemistry advancements and improved computational tools will continue to drive innovation in this area. As our understanding of biological systems grows more sophisticated, so too will our ability to design molecules that interact with these systems in meaningful ways.

In conclusion, 9H-fluoren-N'-(N-cyclopropylethylene diamido)N'-methylene-N'-methylisoquino-line-N'-oxoheptanone (CAS No. 2172067171) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further investigation. As research continues to uncover new insights into its properties and potential applications, this compound holds great promise for advancing therapeutic strategies in medicine.

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